molecular formula C20H18FN5O3 B2393696 2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 941996-84-5

2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B2393696
CAS RN: 941996-84-5
M. Wt: 395.394
InChI Key: GCDKXDNAZWRJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H18FN5O3 and its molecular weight is 395.394. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

Compounds similar in structure to the specified chemical have been explored for their potential as radioligands in Positron Emission Tomography (PET) imaging. For example, the development of [18F]PBR111, a radioligand targeting the translocator protein (18 kDa), involved the use of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share a complex heterocyclic structure with the compound . Such radioligands are crucial for in vivo imaging of neuroinflammatory processes, providing insights into various neurological disorders (Dollé et al., 2008).

Antimicrobial Compound Synthesis

The synthesis and evaluation of new heterocycles, including compounds with intricate structures like the one specified, have been a significant area of research for their antimicrobial properties. For instance, the synthesis of novel heterocycles incorporating the antipyrine moiety, which involves complex structures, has been investigated for antimicrobial activities, highlighting the importance of such compounds in developing new antibacterial and antifungal agents (Bondock et al., 2008).

Antitumor Activity and Molecular Docking Studies

Research involving pyrazolo[5,1-c][1, 2, 4]triazine derivatives, similar to the target compound, has shown promise in antitumor activity, particularly against breast and liver cancer cells. The molecular docking studies of these compounds provide insights into their potential mechanisms of action, contributing to the development of targeted cancer therapies (Fahim et al., 2021).

Exploring Antimicrobial Effects of Novel Derivatives

The antimicrobial effects of novel compounds, including thiazole derivatives, are crucial for identifying new therapeutic agents. Such studies often involve synthesizing and testing various derivatives for their efficacy against a range of pathogens, contributing to the development of novel antimicrobial agents (Cankilic & Yurttaş, 2017).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3/c1-13-5-7-16(8-6-13)24-9-10-25-18(28)19(29)26(23-20(24)25)12-17(27)22-15-4-2-3-14(21)11-15/h2-8,11H,9-10,12H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDKXDNAZWRJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide

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